molecular formula C4H9NO3 B3280032 (2R,3S)-3-Amino-2-hydroxybutyric acid CAS No. 70671-47-5

(2R,3S)-3-Amino-2-hydroxybutyric acid

Cat. No. B3280032
CAS RN: 70671-47-5
M. Wt: 119.12 g/mol
InChI Key: QTRAXZHIRXYYPP-STHAYSLISA-N
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Description

(2R,3S)-3-Amino-2-hydroxybutyric acid , also known as (2R,3S)-2,3-Dibromo-3-phenylpropanoic acid , is a compound with the molecular formula C9H8Br2O2 . It possesses two defined stereocenters and has an average mass of 307.97 Da . The chemical structure consists of a phenylpropanoic acid backbone with two bromine atoms attached to the second and third carbon positions .

Scientific Research Applications

Substrate Stereochemistry in Biochemical Reactions

(Willadsen & Eggerer, 1975) investigated the stereochemistry of the enoyl-CoA hydratase reaction. They found that the elimination of water from 3-hydroxybutyryl-CoA on the hydratase occurs stereospecifically with syn geometry, emphasizing the significance of stereochemistry in biochemical pathways.

Stereoselective Synthesis

(Swift & Sutherland, 2007) described a stereoselective synthesis of (2R,3S)-2-amino-3,4-dihydroxybutyric acid, highlighting its importance in organic synthesis and its potential applications in pharmaceuticals.

Diastereoselective Strecker Reaction

(Cativiela et al., 1996) developed efficient and stereoselective synthetic routes to (2R,3S)-2-amino-3,4-dihydroxybutyric acid, which is crucial for synthesizing complex molecules in organic chemistry.

Synthesis of HIV Protease Inhibitors

(Ru et al., 1994) synthesized a core unit of HIV protease inhibitors, emphasizing the role of (2R,3S)-3-Amino-2-hydroxybutyric acid in medicinal chemistry.

Metabolic Studies

(Landaas, 1975) conducted studies on the formation of 2-hydroxybutyric acid in animals, providing insights into metabolic pathways and potential biomedical applications.

Organic Synthesis Applications

(Matsuda et al., 1992) achieved a synthesis of threo-3-Amino-2-hydroxycarboxylic Acids, indicating the versatility of this compound in the synthesis of complex organic molecules.

Chiral Separation and Recognition

(Wan et al., 1994) explored the gas chromatographic separation of amino acid enantiomers, showing the significance of chiral recognition in analytical chemistry.

properties

IUPAC Name

(2R,3S)-3-amino-2-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRAXZHIRXYYPP-STHAYSLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-Amino-2-hydroxybutyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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